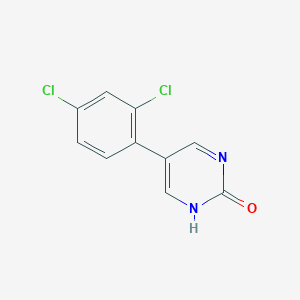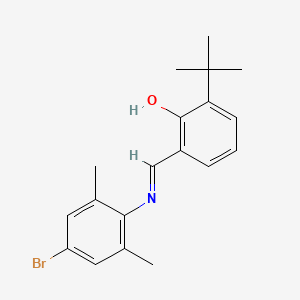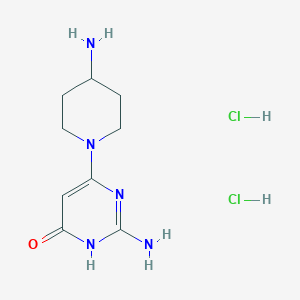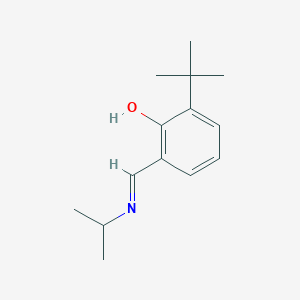
N-(3-tert-Butylsalicylidene)-isopropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-tert-Butylsalicylidene)-isopropylamine (TBSA) is a novel organic compound with a wide range of applications in the fields of chemistry, biology, and medicine. TBSA is an organosulfur compound that can be used as a catalyst for the synthesis of various organic compounds, as a biological probe for studying enzyme-substrate interactions, and as a therapeutic agent for treating certain diseases.
Aplicaciones Científicas De Investigación
N-(3-tert-Butylsalicylidene)-isopropylamine has been used in a variety of scientific research applications, including as a catalyst for organic synthesis, as a biological probe for studying enzyme-substrate interactions, and as a therapeutic agent for treating certain diseases.
In organic synthesis, N-(3-tert-Butylsalicylidene)-isopropylamine has been used as a catalyst for the synthesis of various organic compounds, such as esters, amides, and nitriles. N-(3-tert-Butylsalicylidene)-isopropylamine has also been used as a catalyst for the synthesis of polymers, such as polyurethanes and polyacrylates.
In biology, N-(3-tert-Butylsalicylidene)-isopropylamine has been used as a probe for studying enzyme-substrate interactions. N-(3-tert-Butylsalicylidene)-isopropylamine has been used to study the structure and function of enzymes, such as cytochrome P450, and to investigate the mechanism of action of drugs.
In medicine, N-(3-tert-Butylsalicylidene)-isopropylamine has been used as a therapeutic agent for treating certain diseases, such as cancer and neurodegenerative diseases. N-(3-tert-Butylsalicylidene)-isopropylamine has been used to inhibit the growth of cancer cells and to reduce the symptoms of neurodegenerative diseases.
Mecanismo De Acción
N-(3-tert-Butylsalicylidene)-isopropylamine has a variety of mechanisms of action, depending on its application. In organic synthesis, N-(3-tert-Butylsalicylidene)-isopropylamine acts as a catalyst, facilitating the formation of covalent bonds between organic molecules. In biology, N-(3-tert-Butylsalicylidene)-isopropylamine acts as a probe, allowing researchers to study the structure and function of enzymes. In medicine, N-(3-tert-Butylsalicylidene)-isopropylamine acts as a therapeutic agent, inhibiting the growth of cancer cells and reducing the symptoms of neurodegenerative diseases.
Biochemical and Physiological Effects
N-(3-tert-Butylsalicylidene)-isopropylamine has a variety of biochemical and physiological effects, depending on its application. In organic synthesis, N-(3-tert-Butylsalicylidene)-isopropylamine facilitates the formation of covalent bonds between organic molecules. In biology, N-(3-tert-Butylsalicylidene)-isopropylamine can bind to enzymes, allowing researchers to study their structure and function. In medicine, N-(3-tert-Butylsalicylidene)-isopropylamine can inhibit the growth of cancer cells and reduce the symptoms of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-tert-Butylsalicylidene)-isopropylamine has several advantages and limitations for lab experiments. One advantage is that N-(3-tert-Butylsalicylidene)-isopropylamine is relatively inexpensive and easy to synthesize. Another advantage is that N-(3-tert-Butylsalicylidene)-isopropylamine can be used as a catalyst for organic synthesis, as a biological probe for studying enzyme-substrate interactions, and as a therapeutic agent for treating certain diseases.
One limitation is that N-(3-tert-Butylsalicylidene)-isopropylamine can be toxic if not handled properly. Another limitation is that N-(3-tert-Butylsalicylidene)-isopropylamine is sensitive to light and oxygen, so it must be stored in a dark, airtight container.
Direcciones Futuras
There are a variety of potential future directions for N-(3-tert-Butylsalicylidene)-isopropylamine research.
One potential direction is the development of new synthetic methods for the synthesis of N-(3-tert-Butylsalicylidene)-isopropylamine. Another potential direction is the development of new applications for N-(3-tert-Butylsalicylidene)-isopropylamine, such as the use of N-(3-tert-Butylsalicylidene)-isopropylamine as a drug delivery system or as a therapeutic agent for treating other diseases.
Another potential direction is the development of new methods for studying the structure and function of enzymes using N-(3-tert-Butylsalicylidene)-isopropylamine. Finally, another potential direction is the development of new methods for synthesizing and purifying N-(3-tert-Butylsalicylidene)-isopropylamine with improved yields and purity.
Métodos De Síntesis
N-(3-tert-Butylsalicylidene)-isopropylamine can be synthesized by a variety of methods, including the reaction of isopropylamine with 3-tert-butylsalicylaldehyde in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction is carried out in a solvent such as ethanol, and the resulting product is purified by recrystallization.
Propiedades
IUPAC Name |
2-tert-butyl-6-(propan-2-yliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-10(2)15-9-11-7-6-8-12(13(11)16)14(3,4)5/h6-10,16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILNIAKSSWFFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=CC1=C(C(=CC=C1)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-tert-Butylsalicylidene)-isopropylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

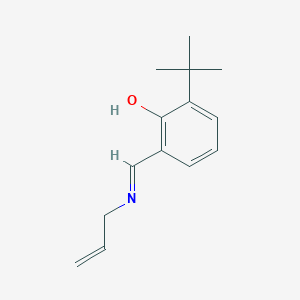
![5'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine](/img/structure/B6299843.png)
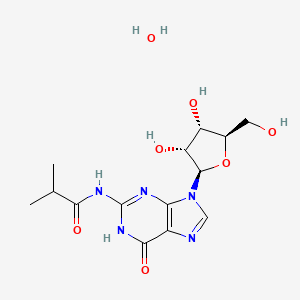
![9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one](/img/structure/B6299853.png)
![3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol](/img/structure/B6299854.png)

![2-(Benzo[d]thiazol-2-yl)-6-bromophenol](/img/structure/B6299869.png)
![2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B6299898.png)
